molecular formula C14H14FNO2 B2995008 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 199584-94-6

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2995008
CAS No.: 199584-94-6
M. Wt: 247.269
InChI Key: WAWRXHIWBGKAHR-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C14H14FNO2 This compound features a phenol group substituted with a fluorophenylamino group and a methoxy group

Properties

IUPAC Name

2-[(4-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWRXHIWBGKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-fluoroaniline with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenylamino and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is C15H16FNO2C_{15}H_{16}FNO_2. The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group allows for hydrogen bonding, while the methoxy groups contribute to increased lipophilicity, facilitating cellular uptake and enhancing pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

These results indicate that the compound exhibits promising potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

The compound has shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α. In vitro studies demonstrated that treatment with 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol significantly reduced TNF-α release from peripheral blood mononuclear cells, suggesting its potential use in inflammatory diseases .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies, it exhibited cytotoxic effects on various cancer types, including breast cancer and leukemia cell lines. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the low micromolar range:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)5.0
K562 (Leukemia)3.5

These findings warrant further investigation into its mechanism of action in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a potential alternative treatment for resistant infections .
  • Anti-inflammatory Research : Another study focused on the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers following treatment with the compound, highlighting its therapeutic potential in autoimmune conditions .

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